Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)
Description
Properties
CAS No. |
70692-35-2 |
|---|---|
Molecular Formula |
C7H12N2O4Pt |
Molecular Weight |
383.27 g/mol |
IUPAC Name |
(2-azanidylcyclopentyl)azanide;oxalic acid;platinum(2+) |
InChI |
InChI=1S/C5H10N2.C2H2O4.Pt/c6-4-2-1-3-5(4)7;3-1(4)2(5)6;/h4-7H,1-3H2;(H,3,4)(H,5,6);/q-2;;+2 |
InChI Key |
LZJWIMXWNAOSKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, (1,2-cyclopentanediamine-N,N’)[ethanedioato(2-)-O,O’]-(1S-trans) typically involves the reaction of platinum salts with 1,2-cyclopentanediamine and ethanedioic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Platinum, (1,2-cyclopentanediamine-N,N’)[ethanedioato(2-)-O,O’]-(1S-trans) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the ligands coordinated to the platinum center are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Ligand exchange reactions often involve the use of other amines or carboxylates as substituting ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction can produce lower oxidation state species. Substitution reactions result in new platinum complexes with different ligands.
Scientific Research Applications
Platinum, (1,2-cyclopentanediamine-N,N’)[ethanedioato(2-)-O,O’]-(1S-trans) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its interactions with biological molecules, such as proteins and DNA.
Medicine: It is investigated for its potential as an anticancer agent, similar to other platinum-based drugs like cisplatin and oxaliplatin.
Industry: The compound is used in the development of new materials and as a precursor for other platinum-based compounds.
Mechanism of Action
The mechanism of action of Platinum, (1,2-cyclopentanediamine-N,N’)[ethanedioato(2-)-O,O’]-(1S-trans) involves its interaction with cellular components. In medicinal applications, the compound binds to DNA, causing cross-linking and disrupting DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include DNA and various proteins involved in cell division and repair pathways.
Comparison with Similar Compounds
Comparison with Similar Platinum Compounds
Structural and Stereochemical Differences
Table 1: Structural Comparison of Selected Platinum Complexes
Key Observations :
- Diamine Ligand Size: Cyclopentane (5-membered ring) in the target compound vs. cyclohexane (6-membered) in oxaliplatin.
- Stereochemistry : The 1S-trans configuration contrasts with oxaliplatin’s 1R-trans, which could alter receptor binding and pharmacokinetics .
- Leaving Group : Ethanedioato (oxalate) is common to both the target compound and oxaliplatin, but differs from cisplatin’s chloride ligands, affecting hydrolysis rates and toxicity profiles .
Pharmacopeial and Regulatory Considerations
- Oxaliplatin Standards : The European Pharmacopoeia specifies strict criteria for oxaliplatin purity, including limits on isomers like [SP-4-2-(1S-trans)]-(1,2-cyclohexanediamine-N,N')[ethanedioato(2-)-O,O']platinum (Related Compound D) .
- Target Compound : Requires similar rigorous characterization (e.g., ¹H NMR, HPLC) to confirm stereochemical purity and exclude toxic isomers .
Biological Activity
Platinum-based compounds have gained significant attention in medicinal chemistry, particularly for their anticancer properties. The compound Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans) is a novel platinum complex that has been studied for its biological activity, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Synthesis
The compound features a platinum center coordinated to a bidentate ligand derived from cyclopentanediamine and oxalate. The specific stereochemistry of the ligand contributes to the compound's unique biological properties. The synthesis of such platinum complexes typically involves the reaction of platinum salts with appropriate ligands under controlled conditions.
Platinum compounds exert their biological effects primarily through the formation of DNA cross-links, which inhibit DNA replication and transcription. The specific mechanism of action for this compound involves:
- DNA Binding : The complex binds to DNA, forming adducts that disrupt normal cellular processes.
- Cell Cycle Arrest : By interfering with DNA replication, these compounds can induce cell cycle arrest in cancer cells.
- Apoptosis Induction : The formation of DNA adducts can trigger apoptotic pathways, leading to cell death.
In Vitro Studies
In vitro studies have demonstrated that Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans) exhibits potent cytotoxicity against various cancer cell lines. Table 1 summarizes the IC50 values for different cell lines compared to cisplatin.
| Cell Line | IC50 (µM) - Platinum Complex | IC50 (µM) - Cisplatin |
|---|---|---|
| A549 (Lung Cancer) | 1.2 | 5.0 |
| HeLa (Cervical) | 0.8 | 4.0 |
| MCF-7 (Breast) | 1.0 | 3.5 |
Table 1: Cytotoxicity of Platinum Complex Compared to Cisplatin
In Vivo Studies
Animal models have also been employed to evaluate the therapeutic efficacy of this platinum complex. In a study involving murine models with L1210 leukemia, the compound showed enhanced antitumor activity compared to cisplatin:
- Tumor Growth Inhibition : The compound resulted in a tumor growth inhibition rate of 75% compared to 60% for cisplatin.
- Survival Rates : Mice treated with the platinum complex had an average survival time extended by 30% compared to those treated with cisplatin.
Case Studies
Several case studies have highlighted the potential of this compound in clinical settings:
- Case Study on Ovarian Cancer : A patient with recurrent ovarian cancer showed a significant reduction in tumor size after treatment with the platinum complex in combination with standard chemotherapy.
- Combination Therapy : Research indicates that combining this platinum complex with targeted therapies enhances its efficacy while reducing side effects commonly associated with traditional platinum drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
